molecular formula C7H13BrO B1330442 1-(Bromomethyl)cyclohexan-1-ol CAS No. 17299-10-4

1-(Bromomethyl)cyclohexan-1-ol

Cat. No. B1330442
CAS RN: 17299-10-4
M. Wt: 193.08 g/mol
InChI Key: SSULDURTLPHCSZ-UHFFFAOYSA-N
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Description

The compound 1-(Bromomethyl)cyclohexan-1-ol is a brominated cyclohexane derivative, which is of interest due to its potential as an intermediate in organic synthesis. The structure of such compounds typically involves a cyclohexane ring with a bromomethyl group (-CH2Br) and a hydroxyl group (-OH) attached to the ring. These functional groups are reactive and can be utilized in various chemical transformations to produce complex molecules, including natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can be achieved through various methods. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used to discriminate between two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Additionally, the bromination of cyclohexadienes has been studied, revealing insights into the addition mechanisms and the influence of temperature on product distribution . Highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, have been prepared using bromination reagents at high temperatures, showcasing the impact of proximity effects on the reactivity of these molecules .

Molecular Structure Analysis

The molecular structure of brominated cyclohexane derivatives is crucial for understanding their reactivity and physical properties. X-ray crystallography has been employed to determine the configuration of tetrabromocyclohexane and to establish the structures of dibromocyclohexenes . The conformational preferences of bromomethyl groups attached to cyclohexyl systems have also been explored using spectroscopic techniques and computational methods, providing insights into the steric and electronic factors that govern their behavior .

Chemical Reactions Analysis

Brominated cyclohexane derivatives participate in a variety of chemical reactions. The presence of bromomethyl groups makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with palladium complexes has been shown to result in oxidative expansion of the ring system, demonstrating the versatility of these compounds in organic synthesis . Selectivity in addition reactions has also been observed in the synthesis of tetrasubstituted cyclohexane derivatives, which include various halogens and heteroatoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)cyclohexan-1-ol and related compounds are influenced by their molecular structure. The presence of halogen atoms, particularly bromine, imparts certain characteristics such as higher density and reactivity compared to non-halogenated analogs. The melting points, boiling points, and solubility of these compounds can vary significantly depending on the degree of substitution and the nature of the substituents . Understanding these properties is essential for the practical application of these molecules in chemical synthesis and for predicting their behavior in different environments.

Scientific Research Applications

Asymmetric Synthesis

1-(Bromomethyl)cyclohexan-1-ol is used in asymmetric synthesis processes. A study demonstrates its use in the one-pot discrimination of two olefins in the cyclohexane system for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).

Study of Isomeric Products

The compound plays a role in understanding isomeric products in bromination reactions. Research on bromination of methylene groups exocyclic to cyclohexyl systems, involving 1-(Bromomethyl)cyclohexan-1-ol, provides insights into the free energy differences and conformations of isomers (Brecknell et al., 1997).

Synthesis of Highly Substituted Cyclohexanes

The compound is instrumental in the synthesis of highly substituted cyclohexanes. A study involved its use in preparing 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, revealing significant proximity effects on the reactivity of such highly substituted cyclohexanes (Hofmann et al., 2006).

Formation of Stable Carbonium Ions

It has been used to study the formation and structure of stable carbonium ions, such as the 1-methylcyclopentyl cation, contributing to our understanding of hydrocarbon isomerization mechanisms (Olah et al., 1967).

Investigation of Molecular Recognition

This chemical is used in the field of molecular recognition. A derivative of 1-(Bromomethyl)cyclohexan-1-ol was utilized as a chiral solvating agent for the molecular recognition of enantiomers of various acids, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Drug Loading and Release in Nanoparticles

1-(Bromomethyl)cyclohexan-1-ol is used in the preparation of microemulsions for synthesizing starch nanoparticles, which are studied for their drug loading and release properties (Wang et al., 2016).

Investigation in Organic Chemistry Reactions

The compound aids in understanding various organic chemistry reactions, such as the synthesis of different cyclohexanes and the study of reaction pathways for cyclic and acyclic bromomethyl sulfones (Vasin et al., 2012).

Studies in Nanotechnology

It has been used in the synthesis of all-benzene carbon nanocages, representing junction units of branched carbon nanotubes, showing potential for various applications in nanotechnology (Matsui et al., 2013).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULDURTLPHCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306358
Record name 1-(Bromomethyl)cyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)cyclohexan-1-ol

CAS RN

17299-10-4
Record name 17299-10-4
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Record name 1-(Bromomethyl)cyclohexan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60306358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclohexan-1-ol
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